Trimethylsilyl propionate

描述

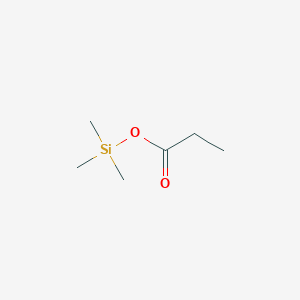

Trimethylsilyl propionate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propionate moiety. It is widely used as an internal reference standard in nuclear magnetic resonance spectroscopy, particularly for aqueous solvents like deuterium oxide .

准备方法

Synthetic Routes and Reaction Conditions: Trimethylsilyl propionate can be synthesized through the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . This method involves silylation of the lower alkyl ester of propiolic acid, resulting in the formation of trimethylsilyl lower alkyl propiolate, which is a key intermediate in the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

化学反应分析

Reactions with Ketones

Trimethylsilyl propionate has been utilized in one-pot reactions with ketones to synthesize 2-methylfurans. In this process, trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a catalyst, facilitating the conversion of 3-(trimethylsilyl)propargyl carboxylates and ketones into desired furan derivatives. The reaction proceeds through enol silane formation, alkylation, cyclization, and subsequent desilylation steps, yielding products in moderate to high yields (52-86%) depending on the specific substrates used .

Reactions with Organic Diselenides

Recent studies have explored the reactivity of 3-trimethylsilyl-2-propynamides derived from this compound with organic diselenides. These reactions yield novel derivatives such as 3-alkylselanyl-2-propenamides, showcasing regio- and stereoselectivity under specific catalytic conditions (e.g., using potassium carbonate in THF). This highlights the versatility of this compound in synthesizing complex organic molecules .

Role of Catalysts

The use of Lewis acids such as TMSOTf is critical in promoting these reactions. They enhance electrophilicity and facilitate the cyclization process while also playing a role in desilylation, which is essential for obtaining the desired products efficiently.

Example Reactions

| Reactants | Products | Notes |

|---|---|---|

| This compound + Ketone | 2-Methylfuran | One-pot synthesis |

| 3-Trimethylsilyl-2-propynamide + Diselenide | 3-Alkylselanyl-2-propenamide | Regioselective synthesis |

科学研究应用

Analytical Chemistry

Internal Standard in NMR Spectroscopy

TSP serves as a critical internal standard in NMR spectroscopy. Its use allows for the quantification of various compounds, particularly in complex mixtures. For instance, a study demonstrated its application in the rapid separation and quantitation of curcuminoids using pseudo two-dimensional liquid flash chromatography combined with NMR spectroscopy. This method significantly improved the efficiency and reliability of chemical analysis in pharmaceutical research .

Case Study: Quantification of Curcuminoids

- Method : Pseudo two-dimensional liquid flash chromatography + NMR

- Outcome : Enhanced accuracy and speed in quantifying curcuminoids.

- Reference : Jayaprakasha et al., 2013.

Pharmaceutical Applications

TSP is utilized in the pharmaceutical industry for its role as a deuterated silane, which enhances the detection limits and resolution in mass spectrometry and NMR applications. Its hygroscopic nature makes it suitable for various formulations where moisture control is crucial.

Application Examples :

- Deuterated Silane : Used for improving analytical sensitivity in drug formulation studies.

- NMR Solvent : Acts as an effective solvent for various pharmaceutical compounds.

Biochemical Research

In biochemical studies, TSP is employed as an internal standard for assessing nucleic acid interactions and protein structures. Its stability under various conditions makes it an ideal candidate for these applications.

Case Study: Nucleic Acid Interactions

- Application : Internal standard in PMR studies.

- Significance : Facilitates accurate measurement of nucleic acid interactions, crucial for genetic research .

Metabolomics

TSP has gained traction in the field of metabolomics, where it aids in the identification and quantification of metabolites within biological samples. Its deuterated form allows researchers to track metabolic changes with high precision.

作用机制

The mechanism of action of trimethylsilyl propionate primarily involves its role as a reference standard in nuclear magnetic resonance spectroscopy. The trimethylsilyl group provides a distinct and stable chemical shift, allowing for precise calibration of spectra. This aids in the accurate identification and quantification of other compounds in the sample .

相似化合物的比较

- Trimethylsilylpropanoic acid

- Trimethylsilylpropionic acid

- Tetramethylsilane

Comparison: Trimethylsilyl propionate is unique due to its specific application as an internal standard in aqueous nuclear magnetic resonance spectroscopy. While compounds like tetramethylsilane are also used as standards, this compound offers better solubility in aqueous solvents, making it more suitable for certain applications .

生物活性

Trimethylsilyl propionate (TSP) is a derivative of propionic acid that has gained attention in various fields, particularly in analytical chemistry and biological research. This article delves into the biological activity of TSP, highlighting its applications, mechanisms of action, and relevant research findings.

This compound is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) due to its ability to enhance the volatility and stability of analytes. Its empirical formula is , with a molar mass of 132.23 g/mol. The compound is characterized by its high thermal stability and low volatility, making it suitable for various analytical applications .

1. Antimicrobial Properties

Research has indicated that TSP exhibits antimicrobial activity against various bacterial strains. A study demonstrated that TSP can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a preservative in food and pharmaceutical industries. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Cytotoxic Effects

TSP has shown cytotoxic effects on certain cancer cell lines. In vitro studies revealed that TSP can induce apoptosis in human cancer cells, including breast and lung cancer cells. The cytotoxicity was found to be dose-dependent, with higher concentrations leading to increased cell death rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Mitochondrial dysfunction |

3. Effects on Fertility

Recent studies have explored the impact of TSP on male fertility in animal models. Research indicated that exposure to TSP could impair spermatogenesis, leading to decreased sperm motility and viability. These findings raise concerns regarding the reproductive toxicity of TSP, particularly in environments where exposure is likely .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TSP was tested against a panel of microbial pathogens. The results showed significant inhibition zones around agar wells containing TSP, particularly against Gram-positive bacteria. This study supports the use of TSP as a potential antimicrobial agent in clinical settings.

Case Study 2: Cytotoxicity Assessment

A series of cytotoxicity assays were conducted using various concentrations of TSP on different cancer cell lines. The results confirmed that TSP effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 20 µM.

属性

IUPAC Name |

trimethylsilyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSRWXFOZLIWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168568 | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-98-7 | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, trimethyl-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl Propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。